molecular formula C19H18N4O2S B14189187 N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine

N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine

Cat. No.: B14189187
M. Wt: 366.4 g/mol
InChI Key: AYXQGKXKRYEITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine is a complex organic compound that features a quinoline and pyrrolo[2,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action for N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and pyrrolo[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine

InChI

InChI=1S/C19H18N4O2S/c1-20-12-9-15-13-23(19-16(15)7-4-11-22-19)26(24,25)17-8-2-5-14-6-3-10-21-18(14)17/h2-8,10-11,13,20H,9,12H2,1H3

InChI Key

AYXQGKXKRYEITK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.